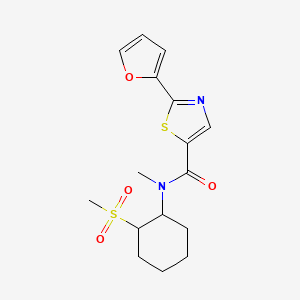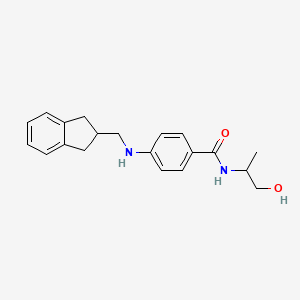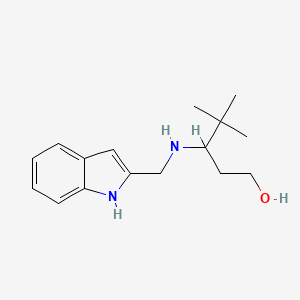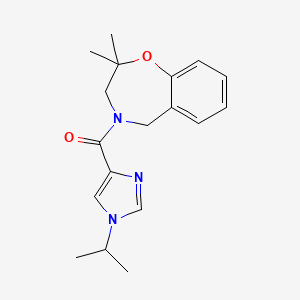![molecular formula C19H24N6 B7038066 5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine](/img/structure/B7038066.png)
5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in targeting specific receptors and pathways involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine typically involves multiple steps:
-
Formation of the Pyridine Core: : The pyridine core can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of appropriate aldehydes or ketones with ammonia or amines under acidic or basic conditions.
-
Introduction of the Piperidine Moiety: : The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, a halogenated pyridine intermediate can react with 2-methylpiperidine under basic conditions to form the desired product.
-
Attachment of the Pyrrolo[2,3-b]pyrazine Group: : This step often involves the use of coupling reactions such as Suzuki or Stille coupling, where a boronic acid or stannane derivative of the pyrrolo[2,3-b]pyrazine is coupled with a halogenated pyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
-
Reduction: : Reduction reactions can target the nitrogen-containing heterocycles, potentially converting them to more saturated analogs.
-
Substitution: : The compound can participate in various substitution reactions, especially nucleophilic substitutions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine has several applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
-
Biology: : The compound is investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
-
Medicine: : It is explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and neurological disorders.
-
Industry: : The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
6-(2-methylpiperidin-1-yl)pyridin-3-amine: This compound lacks the pyrrolo[2,3-b]pyrazine moiety and may have different biological activities.
5-methyl-6-(piperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine: Similar structure but without the 2-methyl group on the piperidine ring.
Uniqueness
The presence of both the 2-methylpiperidin-1-yl and pyrrolo[2,3-b]pyrazin-7-ylmethyl groups in 5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine contributes to its unique biological activity profile. These structural features may enhance its binding affinity and specificity for certain molecular targets, making it a promising candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-13-9-16(12-24-19(13)25-8-4-3-5-14(25)2)22-10-15-11-23-18-17(15)20-6-7-21-18/h6-7,9,11-12,14,22H,3-5,8,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDSPXLGOCZIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2C)NCC3=CNC4=NC=CN=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-N-[2-(4-tert-butylphenyl)ethyl]oxan-3-amine](/img/structure/B7037996.png)

![[6-[[1-Tert-butyl-3-(3-methoxyphenyl)pyrazol-4-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7038012.png)
![1-[[5-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-3-phenylazetidin-3-ol](/img/structure/B7038027.png)
![1-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-3,5-dihydro-2H-4,1-benzoxazepine](/img/structure/B7038034.png)
![1-[cyclopropyl(2,3-dihydro-1H-inden-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B7038037.png)
![4-(2-fluoro-3-methoxyphenyl)-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B7038046.png)
![[(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(2S,4S)-1,2-dimethylpiperidin-4-yl]methanone](/img/structure/B7038053.png)

![[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]methanone](/img/structure/B7038064.png)
![3-(2-Chloro-6-fluorophenyl)-2-hydroxy-1-(4,6,7,8-tetrahydrofuro[3,2-c]azepin-5-yl)propan-1-one](/img/structure/B7038074.png)
![4-[(3-methylphenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B7038076.png)

